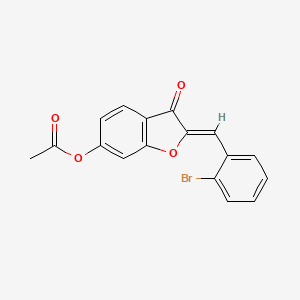

(Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate

Description

(Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate is a synthetic aurone derivative characterized by a benzofuran scaffold substituted with a 2-bromobenzylidene group at the C2 position and an acetate ester at the C6 position.

Properties

IUPAC Name |

[(2Z)-2-[(2-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11BrO4/c1-10(19)21-12-6-7-13-15(9-12)22-16(17(13)20)8-11-4-2-3-5-14(11)18/h2-9H,1H3/b16-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URJDNBZXLYUHQV-PXNMLYILSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3Br)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3Br)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate typically involves a multi-step process. One common method includes the use of a palladium-catalyzed tandem reaction. For example, a reaction between 2-(2-bromobenzylidene)cyclobutanone and 2-alkynylphenol under palladium catalysis can yield the desired benzofuran derivative . The reaction conditions often involve the use of solvents such as ethanol and the presence of a base like calcium hydroxide to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of environmentally benign solvents and catalysts, can be applied to scale up the synthesis process. The use of continuous flow reactors and automated synthesis platforms may also enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the compound into more saturated derivatives.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, such as ethers or amines.

Scientific Research Applications

(Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Industry: Used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of (Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, its anti-tumor activity could be attributed to the inhibition of key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The antitumor activity and physicochemical properties of (Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate can be contextualized through comparisons with analogous aurones and related derivatives (Table 1). Key differences in substituents, stereochemistry, and functional groups significantly influence biological potency and pharmacokinetics.

Table 1: Comparative Analysis of Aurone Derivatives

*Inferred from SAR studies of brominated analogs .

Key Structural and Functional Insights

Substituent Effects on Antitumor Activity: Bromine Position: The 2-bromobenzylidene group in the target compound likely enhances tubulin binding compared to non-halogenated analogs (e.g., 2-benzylidene derivative in ) due to increased electron withdrawal and hydrophobic interactions . However, substitution at the 4-position (as in A3) may reduce steric hindrance, improving activity . Heterocyclic vs. Aromatic Substituents: Aurone 5a, with an indole-based R1 group, exhibits superior potency (IC50 <100 nM) compared to brominated or fluorinated derivatives, highlighting the importance of heterocyclic moieties in enhancing interactions with tubulin’s colchicine site .

Ester Functionalization :

- The acetate group at C6 (target compound) may improve solubility compared to hydroxylated analogs (e.g., 6-hydroxybenzofuran derivatives in ) but could reduce metabolic stability relative to acetonitrile or carbamate groups (e.g., compound 7h in ) .

Tubulin Binding and Selectivity: Brominated aurones (e.g., A3) show moderate tubulin inhibition, while methoxy-substituted derivatives () exhibit stronger predicted binding due to enhanced π-π stacking with aromatic residues in the colchicine pocket . The target compound’s bromine and acetate groups may balance selectivity and potency, avoiding off-target effects like hERG channel inhibition observed in non-brominated analogs .

Biological Activity

(Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, particularly focusing on its antitumor and antimicrobial properties, as well as its mechanisms of action based on various studies.

Chemical Structure and Properties

The compound features a benzofuran core with a bromobenzylidene substituent and an acetate group, which may influence its solubility and biological interactions. The structural formula can be represented as follows:

Antitumor Activity

Recent studies indicate that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives of benzofuran have been tested against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation.

Case Study: Antitumor Efficacy

A study evaluated the cytotoxic effects of related compounds on human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS cytotoxicity assays. The findings revealed that certain benzofuran derivatives showed IC50 values ranging from 6.26 μM to 20.46 μM across different assay formats, indicating effective inhibition of tumor cell growth .

| Compound | Cell Line | IC50 (μM) | Assay Type |

|---|---|---|---|

| Compound A | A549 | 6.26 ± 0.33 | 2D |

| Compound B | HCC827 | 20.46 ± 8.63 | 3D |

| Compound C | NCI-H358 | 16.00 ± 9.38 | 3D |

The proposed mechanism for the antitumor activity includes binding to DNA and inhibiting DNA-dependent enzymes. This interaction may disrupt cellular processes essential for cancer cell survival and proliferation . Compounds with similar structures have shown a tendency to bind within the minor groove of DNA, which is critical for their biological efficacy.

Antimicrobial Activity

In addition to antitumor properties, this compound and its analogs have been evaluated for antimicrobial activity against various pathogens.

Case Study: Antimicrobial Efficacy

In a comparative study, several benzofuran derivatives were tested against Escherichia coli and Staphylococcus aureus using broth microdilution methods. The results indicated that some compounds exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) lower than those of established antibiotics .

| Compound | Pathogen | MIC (μg/mL) |

|---|---|---|

| Compound D | E. coli | 15 |

| Compound E | S. aureus | 10 |

Q & A

Q. What are the standard synthetic routes for (Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate?

The synthesis typically involves:

- Benzofuran core formation : Cyclization of 2-hydroxybenzaldehyde derivatives under acidic/basic conditions.

- Bromobenzylidene introduction : Condensation with 2-bromobenzaldehyde using catalysts like piperidine or acetic acid.

- Acetylation : Reaction with acetyl chloride or acetic anhydride at the 6-hydroxy position . Key parameters include temperature control (60–100°C), solvent selection (e.g., ethanol, DMF), and purification via column chromatography or recrystallization.

Q. Which spectroscopic methods are critical for characterizing this compound?

- NMR spectroscopy : Confirms Z-configuration via coupling constants (e.g., ~12–16 Hz for the exocyclic double bond) and substituent positions.

- IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm) and acetate (C-O, ~1250 cm) groups.

- Mass spectrometry : Validates molecular weight (e.g., [M+H] at m/z ~401) .

Q. What common chemical reactions does this compound undergo?

- Nucleophilic substitution : Bromine at the 2-position reacts with amines or thiols.

- Hydrolysis : Acetate group cleaves under basic conditions (e.g., NaOH/MeOH) to yield the free phenol.

- Oxidation/Reduction : Ketone at C3 can be reduced (NaBH) or oxidized (CrO) to modify reactivity .

Advanced Research Questions

Q. How can computational modeling optimize the design of derivatives with enhanced bioactivity?

- Docking studies : Screen against targets like tyrosinase or COX-2 using AutoDock Vina, focusing on interactions with the bromobenzylidene moiety.

- QSAR models : Correlate substituent electronegativity (e.g., Br vs. F) with anticancer IC values to guide synthesis .

Q. What experimental strategies resolve contradictions in reported biological activities across studies?

- Standardized assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and protocols (e.g., MTT assay at 48h incubation).

- Control experiments : Test metabolites (e.g., hydrolyzed phenol derivative) to isolate active species.

- Structural analogs : Compare with fluorobenzylidene or methoxy analogs to assess substituent effects .

Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed?

- Crystal twinning : Common due to planar benzofuran core; use SHELXL’s TWIN command for refinement .

- Disorder in acetate group : Apply restraints (DFIX, SIMU) during refinement in OLEX2 or SHELXLE .

Methodological Considerations

Q. How should researchers design stability studies for this compound under physiological conditions?

- pH-dependent degradation : Incubate in buffers (pH 1–9) and monitor via HPLC at 254 nm.

- Light sensitivity : Store samples in amber vials and assess photodegradation under UV/Vis light .

Q. What strategies improve yield in multi-step synthesis?

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 mins vs. 6h for cyclization).

- Flow chemistry : Enhances reproducibility in bromobenzylidene condensation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.